molecular formula C12H22FNO B163524 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) CAS No. 136734-72-0

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)

Cat. No. B163524
CAS RN: 136734-72-0
M. Wt: 215.31 g/mol
InChI Key: WJZJHPNNPHRHER-DBIOUOCHSA-N
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Description

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) is a chemical compound that belongs to the family of pyrrolidines. This compound has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) involves the inhibition of key enzymes involved in the regulation of neurotransmitter levels in the brain. This compound acts as a reversible inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, thereby increasing the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. This mechanism of action makes Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) a promising candidate for the treatment of several neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) are primarily due to its inhibitory activity against key enzymes involved in neurotransmitter regulation. This compound has been shown to increase the levels of acetylcholine, dopamine, and serotonin in the brain, leading to improved cognitive function, mood, and behavior. Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) has also been shown to exhibit antioxidant and anti-inflammatory properties, which may further contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) for lab experiments is its potent inhibitory activity against key enzymes involved in neurotransmitter regulation. This compound can be used to study the role of these enzymes in the pathogenesis of several neurological disorders and to develop new therapeutic strategies targeting these enzymes. However, the synthesis of this compound is a complex process and requires careful optimization of reaction conditions to achieve high yields and purity. Additionally, the use of this compound in lab experiments may be limited by its potential toxicity and side effects.

Future Directions

There are several future directions for the research and development of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI). One potential direction is the optimization of the synthesis method to achieve higher yields and purity. Another direction is the development of new derivatives of this compound with improved potency and selectivity against specific enzymes. Additionally, further studies are needed to investigate the potential therapeutic applications of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

Synthesis Methods

The synthesis of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) involves the reaction of 2-fluoro-3-methyl-1-oxopentane with 2,5-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The synthesis of this compound is a complex process and requires careful optimization of reaction conditions to achieve high yields and purity.

Scientific Research Applications

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) has several potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain and play a crucial role in the pathogenesis of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

properties

CAS RN

136734-72-0

Product Name

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)

Molecular Formula

C12H22FNO

Molecular Weight

215.31 g/mol

IUPAC Name

(2S,3R)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpentan-1-one

InChI

InChI=1S/C12H22FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h8-11H,5-7H2,1-4H3/t8-,9-,10-,11+/m1/s1

InChI Key

WJZJHPNNPHRHER-DBIOUOCHSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)N1[C@@H](CC[C@H]1C)C)F

SMILES

CCC(C)C(C(=O)N1C(CCC1C)C)F

Canonical SMILES

CCC(C)C(C(=O)N1C(CCC1C)C)F

synonyms

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]- (9CI)

Origin of Product

United States

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